molecular formula C6H13N B2888595 2-Propyl-azetidine CAS No. 89583-96-0

2-Propyl-azetidine

Cat. No.: B2888595
CAS No.: 89583-96-0
M. Wt: 99.177
InChI Key: OGZXOVGUHFDHOO-UHFFFAOYSA-N
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Description

2-Propyl-azetidine is a four-membered nitrogen-containing heterocycle, which is an analogue of cyclobutane. The azetidine ring structure is characterized by significant ring strain, which imparts unique reactivity to the compound. This strain-driven reactivity makes azetidines, including this compound, valuable in various fields such as organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 2-Propyl-azetidine, can be achieved through several methods. Another method involves the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides . These reactions typically occur under mild conditions and do not require the assistance of a base.

Industrial Production Methods: Industrial production of azetidines often involves scalable synthetic routes that ensure high yields and purity. The use of metalated azetidines and practical C(sp3)–H functionalization are some of the advanced techniques employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Propyl-azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts such as palladium or nickel in the presence of hydrogen.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds.

Major Products:

Mechanism of Action

The mechanism of action of 2-Propyl-azetidine is primarily driven by its ring strain, which facilitates various chemical transformations. The compound can undergo nucleophilic addition reactions, leading to the formation of quaternary amines . This reactivity is harnessed in polymerization processes and the synthesis of bioactive molecules .

Properties

IUPAC Name

2-propylazetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-2-3-6-4-5-7-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZXOVGUHFDHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89583-96-0
Record name 2-propylazetidine
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